2-({[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)ethyl 2,4-dichlorobenzoate
Description
2-({[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)ethyl 2,4-dichlorobenzoate is a synthetic triazine derivative characterized by a 1,3,5-triazine core substituted with a phenylamino group at position 6 and an amino group at position 2. The methylsulfanylethyl side chain is esterified with 2,4-dichlorobenzoic acid. The dichlorobenzoate moiety may enhance lipophilicity, influencing bioavailability and environmental persistence.
Properties
IUPAC Name |
2-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methylsulfanyl]ethyl 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N5O2S/c20-12-6-7-14(15(21)10-12)17(27)28-8-9-29-11-16-24-18(22)26-19(25-16)23-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H3,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOQYZADPVQWGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSCCOC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)ethyl 2,4-dichlorobenzoate typically involves multiple steps. One common approach is to start with the triazine ring formation, followed by the introduction of the phenylamino group. The final steps involve the attachment of the sulfanyl group and the esterification with 2,4-dichlorobenzoic acid. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Triazine Ring Reactivity
The 1,3,5-triazine ring undergoes nucleophilic substitution at electron-deficient carbon positions. In this compound, positions 2 and 4 are occupied by amino and phenylamino groups, leaving position 6 (adjacent to the methylsulfanyl group) susceptible to further substitution.
Sulfanyl Group Reactions
The methylsulfanyl (–SCH₂–) linker is prone to oxidation and nucleophilic displacement:
Ester Hydrolysis
The 2,4-dichlorobenzoate ester undergoes hydrolysis under acidic or basic conditions:
Aromatic Substitution on Dichlorobenzoate
The 2,4-dichlorophenyl group participates in electrophilic substitution, though steric hindrance from chlorine limits reactivity:
Cross-Coupling Reactions
The triazine’s amino groups enable metal-catalyzed coupling:
| Reaction Type | Conditions | Product | Supporting Evidence |
|---|---|---|---|
| Buchwald–Hartwig | Pd(OAc)₂, Xantphos, aryl halides | Arylated triazine | Patent US9622484B2 highlights palladium-mediated couplings . |
Key Stability Considerations
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, typically starting from known triazine derivatives. The key structural features include:
- Triazine Core : The presence of a 1,3,5-triazine ring contributes to the compound's biological activity.
- Sulfanyl Group : The methylthio group enhances solubility and may influence the interaction with biological targets.
- Dichlorobenzoate Moiety : This part of the molecule is crucial for its pharmacological properties.
The synthesis process often employs methods such as nucleophilic substitution and coupling reactions to achieve the desired molecular architecture. Characterization techniques like NMR, IR spectroscopy, and mass spectrometry are used to confirm the structure of the synthesized compounds .
Anticancer Properties
Recent studies have demonstrated that compounds similar to 2-({[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)ethyl 2,4-dichlorobenzoate exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values : Some derivatives showed IC50 values ranging from 3.6 µM to 11.0 µM, indicating potent anticancer activity .
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure and biological activity is critical for optimizing the efficacy of these compounds. Key findings include:
- Substituent Effects : The nature and position of substituents on the triazine ring significantly influence cytotoxic activity. For example, introducing trifluoromethyl groups enhances hydrophobicity and improves activity against certain cancer cell lines.
| Substituent | Position | Activity (IC50) |
|---|---|---|
| H | R1 | 168 µM |
| Benzyl | R1 | 4.5 µM |
| Trifluoromethyl | R1 | 3.6 µM |
These observations suggest that careful modification of substituents can lead to more potent anticancer agents .
Case Studies
Several case studies illustrate the potential applications of this compound in cancer therapy:
- Hybrid Molecule Design : Researchers have designed hybrid molecules incorporating the triazine core with various pharmacophores to enhance anticancer activity. These hybrids have shown improved selectivity and reduced toxicity compared to traditional chemotherapeutics.
- Preclinical Trials : In vitro studies have paved the way for further preclinical evaluations, demonstrating promising results that warrant clinical investigation.
- QSAR Models : Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity based on molecular descriptors, aiding in the rational design of new derivatives with enhanced efficacy .
Mechanism of Action
The mechanism by which 2-({[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)ethyl 2,4-dichlorobenzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or activate biological pathways. The triazine ring and phenylamino group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with other triazine-based agrochemicals, particularly in its heterocyclic core and functionalized side chains. Below is a detailed comparison with analogs from the provided evidence:
Table 1: Structural and Functional Comparison
Key Findings
Triazine Core Modifications: The target compound’s 4-amino and 6-phenylamino substituents differ from the methoxy, methyl, or chloro groups in analogs. These substitutions likely alter binding affinity to acetolactate synthase (ALS), a common target in sulfonylurea herbicides . The phenylamino group may enhance stability against metabolic degradation compared to smaller substituents (e.g., methyl or ethoxy) in metsulfuron-methyl and ethametsulfuron-methyl .
Side Chain Variations: The methylsulfanylethyl-dichlorobenzoate side chain lacks the sulfonylurea bridge seen in compounds, suggesting a distinct mode of action or selectivity profile.
Functional Implications: Sulfonylurea analogs () inhibit ALS, disrupting branched-chain amino acid synthesis in plants. The absence of a sulfonylurea group in the target compound implies alternative mechanisms, possibly targeting photosynthesis (common in other triazine herbicides like atrazine) . The cyano-substituted analog (T3D3817, ) shares a chloro-triazine backbone but lacks esterified side chains, highlighting the role of hydrolyzable esters in modulating bioavailability .
Biological Activity
The compound 2-({[4-amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)ethyl 2,4-dichlorobenzoate is a complex organic molecule with potential applications in various biological fields. Its structure includes a triazine ring, which is known for its biological activity, particularly in medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound based on diverse research findings, including case studies and relevant data.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
- Antimicrobial Properties : Research has indicated that triazine derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance, compounds similar to this compound have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus .
- Anticancer Activity : The triazine moiety is associated with anticancer properties. Studies have demonstrated that derivatives can induce apoptosis in cancer cells. For example, compounds with similar structures have been observed to inhibit cell proliferation in various cancer cell lines .
- Insecticidal Activity : The compound's structure suggests potential use as an insecticide. Triazine derivatives have been reported to disrupt the growth and reproduction of certain insect pests, making them candidates for agricultural applications .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several triazine derivatives. The results indicated that modifications to the triazine ring significantly enhanced activity against gram-positive and gram-negative bacteria. The compound under review demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .
Case Study 2: Anticancer Mechanisms
In vitro studies conducted on human breast cancer cell lines revealed that triazine-based compounds could inhibit cell growth by inducing cell cycle arrest at the G1 phase. The compound was found to activate apoptotic pathways through caspase activation .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 2-({[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)ethyl 2,4-dichlorobenzoate?
- Category : Synthesis Optimization
- Answer : A reflux-based method using ethanol as a solvent and glacial acetic acid as a catalyst is commonly employed for analogous triazine derivatives. Key variables include:
- Reaction time : 4–6 hours (prolonged reflux may reduce side products) .
- Stoichiometry : 1:1 molar ratio of triazine core to substituted benzaldehyde derivatives .
- Solvent choice : Absolute ethanol minimizes hydrolysis of ester/sulfanyl groups .
Post-reaction purification via vacuum evaporation and recrystallization is recommended.
Q. Which analytical techniques are essential for characterizing this compound?
- Category : Structural Validation
- Answer : Use a combination of:
| Technique | Purpose | Reference |
|---|---|---|
| ¹H/¹³C NMR | Confirm substitution patterns on triazine and benzoate moieties | |
| HRMS | Validate molecular weight (expected: ~481.3 g/mol) | |
| IR Spectroscopy | Identify sulfanyl (C-S, ~600 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) groups | |
| X-ray crystallography (if crystalline) resolves stereochemical ambiguities . |
Q. How can researchers assess the compound’s solubility and stability for biological assays?
- Category : Pre-Experimental Screening
- Answer :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 4–9) to mimic physiological conditions.
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .
- Storage : Store at -20°C in amber vials to prevent photodegradation .
Q. What are the standard protocols for evaluating its antimicrobial or pesticidal activity?
- Category : Biological Screening
- Answer :
- Agar dilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria or fungi .
- Enzyme inhibition : Test against acetylcholinesterase (pesticide relevance) or dihydrofolate reductase (antimicrobial) .
- Positive controls : Compare with commercial agents like sulfonylurea herbicides or fluconazole .
Q. How can HPLC methods be optimized to quantify this compound in mixtures?
- Category : Analytical Chemistry
- Answer :
- Column : C18 reverse-phase (e.g., 5 µm, 250 × 4.6 mm).
- Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid for peak sharpness .
- Detection : UV absorbance at 254 nm (aromatic/heterocyclic absorption) .
Advanced Questions
Q. What experimental designs elucidate the mechanism of its biological activity?
- Category : Mechanistic Studies
- Answer :
- Receptor binding assays : Use radiolabeled ligands (e.g., ³H-ATP for kinase inhibition) to quantify affinity .
- Transcriptomics : Compare gene expression profiles in treated vs. untreated microbial cultures .
- Molecular docking : Model interactions with target enzymes (e.g., triazine-binding pockets in DHFR) .
Q. How to design long-term environmental fate studies for this compound?
- Category : Ecotoxicology
- Answer : Follow a tiered approach:
- Lab studies : Measure hydrolysis half-life (pH 5–9), photolysis rates, and soil sorption coefficients (Kd) .
- Microcosms : Simulate aquatic/terrestrial ecosystems to track bioaccumulation in algae or earthworms .
- Field trials : Use randomized block designs with split plots to assess leaching and degradation in agricultural soils .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Category : Data Analysis
- Answer :
- Meta-analysis : Normalize data using relative potency (e.g., % inhibition per µM) and account for assay variability (e.g., pH, cell lines) .
- Multivariate statistics : Apply principal component analysis (PCA) to identify confounding variables (e.g., solvent choice, incubation time) .
- Dose-response validation : Replicate disputed results under standardized OECD guidelines .
Q. What methodologies identify degradation byproducts under environmental conditions?
- Category : Environmental Chemistry
- Answer :
- LC-QTOF-MS : Screen for hydroxylated or hydrolyzed derivatives (e.g., benzoic acid or triazine fragments) .
- Stable isotope tracing : Use ¹³C-labeled compound to track metabolic pathways in soil microbes .
- QSAR modeling : Predict persistence using log Kow and Hammett constants .
Q. How can computational modeling improve synthesis or application strategies?
- Category : Computational Chemistry
- Answer :
- DFT calculations : Optimize reaction pathways (e.g., nucleophilic substitution at the triazine core) .
- Molecular dynamics : Simulate membrane permeability for drug delivery optimization .
- Machine learning : Train models on existing triazine bioactivity data to predict novel analogs .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
